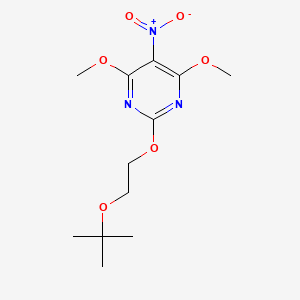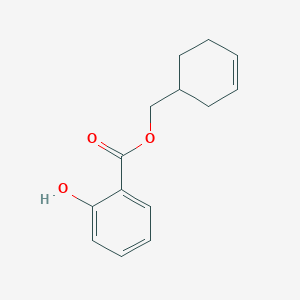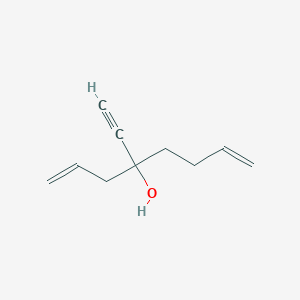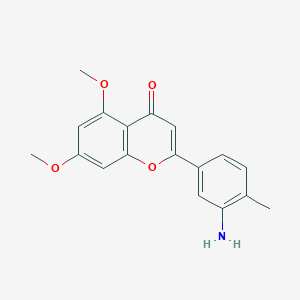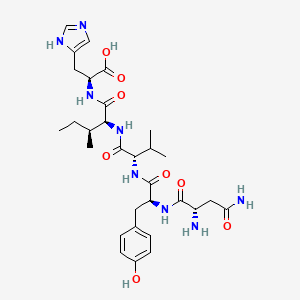![molecular formula C13H18O B14194241 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one CAS No. 832084-41-0](/img/structure/B14194241.png)
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is a bicyclic organic compound with the molecular formula C13H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and multiple methyl substituents. It is a derivative of verbenone, a naturally occurring compound found in the essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one has several applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Verbenone: A naturally occurring compound with a similar bicyclic structure.
Camphor: Another bicyclic ketone with different substituents.
Menthol: A bicyclic alcohol with a similar structural framework.
Uniqueness
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group, which can influence its reactivity and properties compared to other similar compounds.
Properties
CAS No. |
832084-41-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4,4,9-trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C13H18O/c1-8-5-6-10-9(2)12(8)11(14)7-13(10,3)4/h5-6,9-10,12H,1,7H2,2-4H3 |
InChI Key |
HUXGBSRVSGUMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(=C)C1C(=O)CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


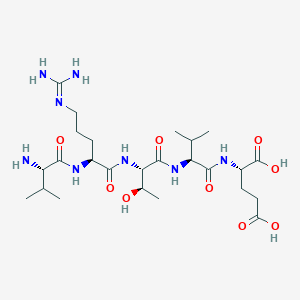
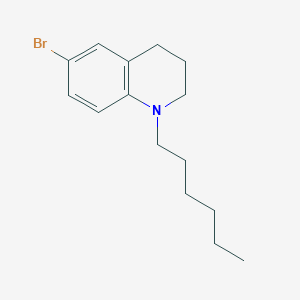
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
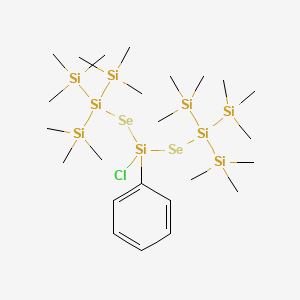

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
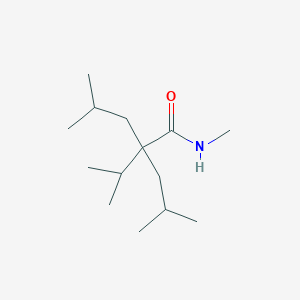
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
